

# 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride molecular weight

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## Compound of Interest

**Compound Name:** 5-Chloro-1-Methyl-1H-Pyrazole-4-Carbonyl Chloride

**Cat. No.:** B028409

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An In-depth Technical Guide: **5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride**: A Core Building Block for Modern Synthesis

## Executive Summary

**5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** is a highly reactive, bifunctional heterocyclic compound that has emerged as a critical building block for researchers in medicinal chemistry and materials science. Its structure, featuring a stable pyrazole core and a reactive acyl chloride moiety, makes it an ideal starting point for the synthesis of a diverse range of complex molecules. The pyrazole ring system is a well-established "privileged scaffold," frequently found in FDA-approved pharmaceuticals, underscoring the compound's relevance in drug discovery pipelines.<sup>[1][2][3]</sup> This guide provides an in-depth examination of its physicochemical properties, synthetic routes, and practical applications, with a focus on the mechanistic rationale behind its use in amide bond formation—a cornerstone reaction in pharmaceutical development.

## The Strategic Importance of the Pyrazole Scaffold

In the field of drug development, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic targets. These are known as privileged structures, and the pyrazole ring is a quintessential example.<sup>[1][3]</sup> This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.<sup>[2]</sup>

**5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** serves as a versatile precursor for introducing this valuable scaffold. The presence of the highly electrophilic carbonyl chloride group provides a direct handle for coupling with a vast array of nucleophiles, while the chloro- and methyl-substituents on the pyrazole ring offer additional points for synthetic diversification or for modulating the final compound's steric and electronic profile.

## Physicochemical Properties and Characterization

The compound's utility is fundamentally derived from its chemical structure. The key to its application lies in understanding the properties of its distinct functional groups. The acyl chloride is the primary site of reactivity, while the chlorinated pyrazole ring provides the stable core.

Table 1: Key Properties of **5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride**

Property	Value	Source
IUPAC Name	5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride	[4]
CAS Number	110763-09-2	[4][5][6]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O	[4][6]
Molecular Weight	179.00 g/mol	[6]
Appearance	Typically an off-white to yellow solid	N/A
Primary Function	Synthetic Building Block / Acylating Agent	[2]

## Synthesis and Reaction Pathways

The preparation of **5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** is most commonly achieved from its corresponding carboxylic acid precursor. This two-step approach ensures a high-purity product and is readily scalable in a laboratory setting.

## Synthesis of the Carboxylic Acid Precursor

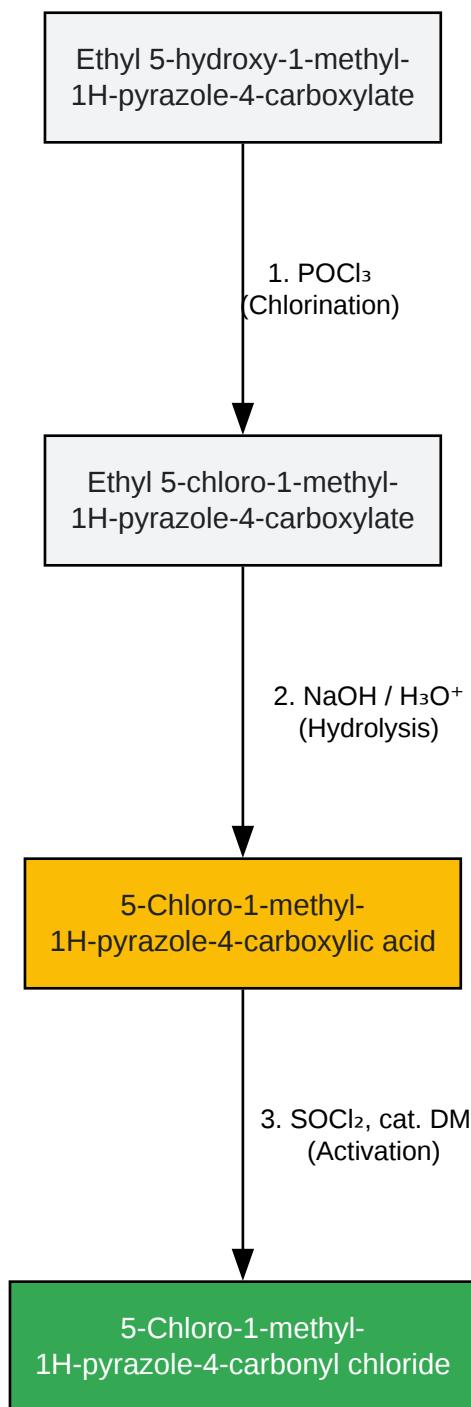
The journey begins with the conversion of a 5-hydroxy pyrazole to the 5-chloro derivative. This is a crucial step that installs one of the key halogen atoms.

- Reaction: 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester is treated with a strong chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ).
- Causality: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction is typically heated to drive it to completion.<sup>[7]</sup> The resulting ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate can then be hydrolyzed under basic conditions (e.g., using  $\text{NaOH}$  or  $\text{KOH}$ ) to yield the target carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.<sup>[7]</sup>

## Conversion to the Carbonyl Chloride

With the carboxylic acid in hand, the final activation step involves converting it to the highly reactive carbonyl chloride.

- Reaction: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride ( $\text{SOCl}_2$ ), often with a catalytic amount of  $\text{N,N}$ -dimethylformamide (DMF).<sup>[7]</sup>
- Expertise & Causality: Thionyl chloride is the reagent of choice for this transformation for several key reasons. The byproducts of the reaction, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), are both gases.<sup>[7]</sup> This allows for their simple removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification significantly. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to form the desired acyl chloride.



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Caption: Synthetic pathway from the hydroxy ester to the final carbonyl chloride.

## Core Application: A Validated Protocol for Amide Synthesis

The primary utility of **5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** is as an acylating agent for the synthesis of amides, esters, and other carbonyl derivatives. Amide bond formation is arguably the most critical reaction in drug discovery. The following protocol provides a reliable, self-validating method for this transformation.

## Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine (nucleophile) attacks the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A key consideration is the hydrogen chloride (HCl) byproduct, which will protonate any unreacted amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base (a "proton sponge") is essential to scavenge this acid and allow the reaction to proceed to completion.

## Detailed Experimental Protocol

Objective: To synthesize N-benzyl-5-chloro-1-methyl-1H-pyrazole-4-carboxamide.

Materials:

- **5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** (1.0 eq)
- Benzylamine (1.05 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and TLC equipment.

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **5-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** (1.0 eq).
- Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: In a separate vial, dissolve benzylamine (1.05 eq) and the amine base (TEA or DIPEA, 1.5 eq) in a small amount of anhydrous DCM.
- Reaction Execution: Add the amine solution dropwise to the stirred, cooled solution of the carbonyl chloride over 10-15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side product formation.
- Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (the carbonyl chloride) is consumed.
- Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO<sub>3</sub> solution to quench any remaining acid chloride and neutralize the HCl salt of the base.
- Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: These washes remove water-soluble impurities and salts, ensuring a cleaner crude product.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

## Self-Validation Through Characterization

The success of the protocol is confirmed by characterizing the final product.

- $^1\text{H}$  NMR: Will show characteristic peaks for the pyrazole, benzyl, and amide N-H protons, confirming the structure.
- Mass Spectrometry: Will provide the exact mass of the product, confirming its elemental composition.
- FT-IR Spectroscopy: Will show a characteristic amide carbonyl (C=O) stretch, typically around  $1650\text{ cm}^{-1}$ , and the disappearance of the acid chloride carbonyl stretch (around  $1780\text{ cm}^{-1}$ ).

## Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling.

- Hazards: The compound is corrosive and reacts violently with water and other protic solvents to release corrosive HCl gas.<sup>[8]</sup> It is harmful if swallowed, inhaled, or absorbed through the skin.<sup>[8][9]</sup>
- Handling: Always handle in a well-ventilated chemical fume hood.<sup>[10][11]</sup> Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.<sup>[9][10]</sup>
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.<sup>[8][11]</sup> Storing under an inert atmosphere (e.g., nitrogen) is recommended to prolong shelf life.

## Conclusion

**5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride** is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis and high reactivity, combined with the proven biological relevance of its pyrazole core, ensure its continued importance in both academic research and industrial drug development. By understanding its properties and the rationale behind its application, researchers can effectively leverage this powerful building block to construct novel molecules with therapeutic potential.

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